Enhanced Permeability vs. Primary Amine Analogs
4-Chloro-N,N,6-trimethylpyrimidin-2-amine has zero hydrogen bond donors (HBD = 0) compared with 2 HBDs for 4-chloro-6-methylpyrimidin-2-amine (2-amino analog) [1]. PBPK modeling using ADMET Predictor™ estimated its effective permeability (Peff) at 1.219 cm/s, plasma unbound fraction (fup) at 70%, and logP at 1.87, indicating superior passive membrane permeation [2]. The absence of HBDs also reduces susceptibility to Phase II glucuronidation or sulfation, enhancing metabolic stability compared to primary amine analogs [3].
| Evidence Dimension | Hydrogen Bond Donor Count and Predicted Permeability |
|---|---|
| Target Compound Data | HBD = 0; Peff = 1.219 cm/s; logP = 1.87; fup = 70% |
| Comparator Or Baseline | 4-Chloro-6-methylpyrimidin-2-amine (HBD = 2; Peff and logP not reported in comparable models) |
| Quantified Difference | Target compound has 2 fewer HBDs; Peff 1.219 cm/s indicates high passive permeability relative to class averages |
| Conditions | ADMET Predictor™ (SimulationsPlus) in silico PBPK model |
Why This Matters
Zero HBD count and high predicted Peff support prioritization of this compound in CNS or intracellular target programs where passive permeability and low efflux ratios are critical selection criteria.
- [1] PubChem. Compound Summary: 4-Chloro-N,N,6-trimethylpyrimidin-2-amine, CID 21960. Computed Properties Section. National Center for Biotechnology Information, 2025. View Source
- [2] Wang Q, et al. Physicochemical properties and in vitro data used in the simulations. Acta Pharmacol Sin. 2012; Table 2. View Source
- [3] Testa B, Krämer SD. The biochemistry of drug metabolism – an introduction: Part 4. Reactions of conjugation and their enzymes. Chem Biodivers. 2008;5(11):2171-2336. View Source
